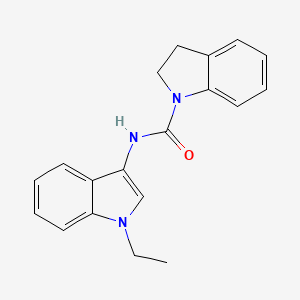

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives are significant due to their presence in various natural products and their role in numerous biological processes .

準備方法

The synthesis of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid in a refluxing solvent like 1-propanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide, as antiviral agents. Indole-based compounds have been shown to exhibit inhibitory effects against various viruses, including Hepatitis C Virus (HCV) and SARS-CoV-2. For instance, derivatives of indole have been synthesized that demonstrate significant antiviral activity through mechanisms such as inhibiting viral polymerases and entry pathways .

| Compound | Target Virus | Mechanism of Action | Activity |

|---|---|---|---|

| This compound | HCV, SARS-CoV-2 | Inhibition of viral replication | Promising |

| 1,4-Azaindole | Mycobacterium tuberculosis | DprE1 inhibition | Clinical trials |

Neuroprotective Effects

Another promising application of this compound is in neuroprotection. Indole derivatives have been investigated for their ability to inhibit tau aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's. The mechanism involves modulation of tau protein interactions and stabilization of microtubules, suggesting a therapeutic avenue for treating tauopathies .

Indole Derivatives in Drug Discovery

Indole scaffolds are recognized for their versatility in drug design. The incorporation of the indoline and carboxamide moieties into the structure enhances biological activity and selectivity. For example, modifications to the indole framework can lead to improved binding affinities for target proteins involved in disease processes .

Case Studies

Several case studies have documented the synthesis and evaluation of indole-based compounds:

- A study reported on the synthesis of various indole derivatives that exhibited selective inhibition against HCV NS5B polymerase, showcasing the potential for these compounds in treating viral infections .

- Another investigation focused on the development of indole derivatives as anti-tubercular agents, emphasizing their role in combating drug-resistant strains of Mycobacterium tuberculosis .

Conclusion and Future Directions

The compound this compound presents a valuable scaffold for further research in medicinal chemistry. Its applications span antiviral therapies and neuroprotection, with ongoing studies aimed at optimizing its pharmacological properties. Future research should focus on:

- Expanding the library of derivatives to explore structure-activity relationships.

- Conducting preclinical and clinical trials to assess efficacy and safety.

This compound exemplifies the potential of indole-based structures in modern drug discovery, paving the way for innovative therapeutic solutions.

作用機序

The mechanism of action of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects .

類似化合物との比較

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

生物活性

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzymatic inhibition. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of indole derivatives with appropriate carboxylic acids or their derivatives. The following general synthetic route can be outlined:

- Starting Materials : Indole derivatives and carboxylic acids.

- Reagents : Common reagents include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

- Reaction Conditions : The reactions are usually performed under mild conditions, often in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Anticancer Properties

This compound has shown promising results in various studies evaluating its anticancer properties:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis, arrests cell cycle at G2/M phase |

| MCF-7 | 0.34 | Inhibits tubulin polymerization |

| HT-29 | 0.86 | Similar to colchicine in action |

In a study evaluating a series of indole derivatives, this compound exhibited significant antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit various enzymes:

| Enzyme | IC50 (µM) | Remarks |

|---|---|---|

| AChE | 0.27 - 21.5 | Selective inhibition observed |

| Tyrosinase | Not specified | Potential for skin-related applications |

The structure–activity relationship (SAR) studies indicated that the presence of electron-donating groups significantly enhances the inhibitory potency against acetylcholinesterase (AChE), which is crucial for neuroprotective applications .

Mechanistic Studies

Mechanistic studies have revealed that this compound induces apoptosis in cancer cells through several pathways:

- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, which is critical for halting proliferation.

- Tubulin Polymerization Inhibition : It acts similarly to colchicine, disrupting microtubule dynamics and leading to cell death.

- Apoptosis Induction : Dose-dependent induction of apoptosis has been observed, further supporting its potential as an anticancer agent .

Case Studies

In vivo studies have demonstrated the efficacy of this compound in tumor models:

Case Study 1: Xenograft Model

In a mouse xenograft model of head and neck cancer, treatment with the compound resulted in significant tumor growth inhibition compared to control groups, indicating its potential for clinical application in oncology .

特性

IUPAC Name |

N-(1-ethylindol-3-yl)-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-2-21-13-16(15-8-4-6-10-18(15)21)20-19(23)22-12-11-14-7-3-5-9-17(14)22/h3-10,13H,2,11-12H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFANYWBAAOOIPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。